

# A Comprehensive Guide to the Structural Elucidation of Methyl 2-(cyanomethoxy)benzoate

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## Compound of Interest

Compound Name: Methyl 2-(cyanomethoxy)benzoate

Cat. No.: B167758

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This in-depth technical guide provides a comprehensive framework for the structural elucidation of **Methyl 2-(cyanomethoxy)benzoate** (CAS No: 1641-00-5), a key organic intermediate.<sup>[1][2][3]</sup> Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to offer a deep, mechanistic understanding of the analytical techniques employed. By integrating predictive data with established spectroscopic principles, this guide establishes a self-validating system for unambiguous structure confirmation.

## Introduction to Methyl 2-(cyanomethoxy)benzoate

**Methyl 2-(cyanomethoxy)benzoate** is a bifunctional molecule incorporating both an ester and a nitrile group, making it a valuable building block in organic synthesis. Its precise characterization is paramount for ensuring purity, understanding reactivity, and meeting regulatory standards in any subsequent application.

Molecular Structure:

Caption: Chemical structure of **Methyl 2-(cyanomethoxy)benzoate**.

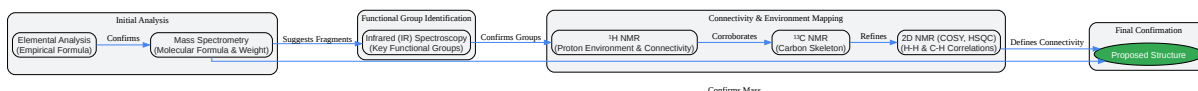
Physicochemical Properties:

| Property          | Value  | Source    |
|-------------------|--|-----------|
| CAS Number        | 1641-00-5                                      | [1][2][3] |
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub> | [4]       |

| Molecular Weight | 191.18 g/mol |[1] |

## Integrated Spectroscopic Analysis: A Validated Workflow

The definitive identification of an organic molecule is not achieved by a single technique but by the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a robust and reliable conclusion. The process is a self-validating loop where hypotheses generated from one dataset are tested and confirmed by others.[5][6]



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Caption: A logical workflow for integrating multi-spectroscopic data.

## Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the cornerstone of structure elucidation, providing the molecular weight and, through fragmentation analysis, the primary structural components of a molecule.[5]

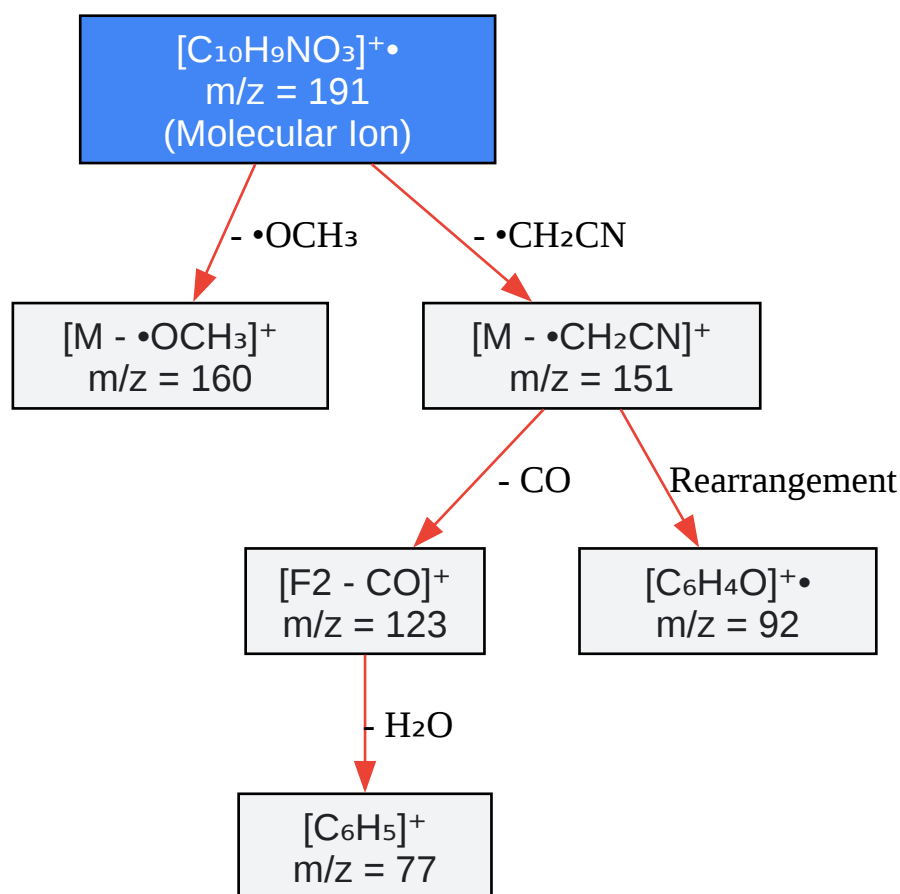
Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Preparation:** Dissolve a small quantity of the analyte in a volatile solvent (e.g., methanol or dichloromethane).
- **Injection:** Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Record the abundance of each ion to generate the mass spectrum.

Expected Data for **Methyl 2-(cyanomethoxy)benzoate**:

- **Molecular Ion ( $M^{+\bullet}$ ):** A prominent peak is expected at  $m/z = 191$ , corresponding to the molecular weight of the compound ( $C_{10}H_9NO_3$ ). The presence of this peak confirms the molecular formula.

**Fragmentation Analysis:** The fragmentation pattern in EI-MS is a roadmap of the molecule's weakest bonds and most stable resulting fragments. For **Methyl 2-(cyanomethoxy)benzoate**, the fragmentation is dictated by the ester and ether functionalities.



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Caption: Plausible EI-MS fragmentation pathway for **Methyl 2-(cyanomethoxy)benzoate**.

- Loss of a Methoxy Radical ( $\bullet OCH_3$ ): Cleavage of the ester C-O bond results in a stable acylium ion at m/z = 160. This is often a significant peak for methyl esters.
- Loss of the Cyanomethyl Radical ( $\bullet CH_2CN$ ): Alpha-cleavage at the ether oxygen leads to the expulsion of a cyanomethyl radical, yielding a fragment at m/z = 151.
- Decarbonylation: The fragment at m/z 151 can lose a molecule of carbon monoxide (CO) to form a cation at m/z = 123.<sup>[7]</sup>
- Phenyl Cation: Subsequent fragmentation can lead to the formation of the phenyl cation at m/z = 77.

# Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Sample Scan: Acquire the sample spectrum.
- Data Processing: The instrument software automatically subtracts the background spectrum to yield the sample's IR spectrum.

Expected IR Absorptions for **Methyl 2-(cyanomethoxy)benzoate**:

| Wavenumber (cm <sup>-1</sup> ) | Functional Group                   | Vibration Type    | Expected Intensity |
|--------------------------------|------------------------------------|-------------------|--------------------|
| ~2255                          | Nitrile (C≡N)                      | Stretch           | Medium, Sharp      |
| ~1730                          | Ester (C=O)                        | Stretch           | Strong, Sharp      |
| ~1250 & ~1100                  | Ester (C-O) & Ether (Ar-O-C)       | Stretch           | Strong             |
| 3100-3000                      | Aromatic C-H                       | Stretch           | Medium             |
| 1600-1450                      | Aromatic C=C                       | Stretch           | Medium             |
| ~750                           | Aromatic C-H (ortho-disubstituted) | Out-of-plane bend | Strong             |

The presence of a sharp peak around 2255 cm<sup>-1</sup> is highly diagnostic for the nitrile group.[8]

The strong absorption near 1730 cm<sup>-1</sup> is characteristic of an ester carbonyl, and its position

suggests conjugation with the aromatic ring.<sup>[9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.<sup>[10][11]</sup>

Experimental Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the tube in the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the  $^1\text{H}$  spectrum, followed by the  $^{13}\text{C}$  spectrum. For more complex structures, 2D NMR experiments like COSY and HSQC can be performed.
- **Data Processing:** The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform to generate the familiar frequency-domain NMR spectrum.

### Predicted $^1\text{H}$ NMR Spectrum (400 MHz, $\text{CDCl}_3$ )

The  $^1\text{H}$  NMR spectrum provides information on the number of different proton environments and their neighboring protons.

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Assignment             | Rationale  |
|-------------------------------------|--------------|-------------|------------------------|--|
| ~7.85                               | dd           | 1H          | H-6                    | Deshielded by the adjacent anisotropic effect of the ester carbonyl group.   |
| ~7.50                               | dt           | 1H          | H-4                    | Typical aromatic proton chemical shift.                                      |
| ~7.15                               | dt           | 1H          | H-5                    | Shielded relative to H-4 and H-6.  |
| ~7.05                               | dd           | 1H          | H-3                    | Shielded by the electron-donating ether oxygen.                              |
| ~4.90                               | s            | 2H          | -O-CH <sub>2</sub> -CN | Methylene protons adjacent to an electronegative oxygen and a nitrile group. |
| ~3.90                               | s            | 3H          | -O-CH <sub>3</sub>     | Methyl protons of the ester group.   |

- Causality: The ortho, meta, and para positions on the benzene ring have distinct electronic environments due to the differing electronic effects of the ester and cyanomethoxy substituents, leading to four separate signals in the aromatic region. The singlet nature of the -OCH<sub>2</sub>- and -OCH<sub>3</sub> protons indicates no adjacent protons.

## Predicted <sup>13</sup>C NMR Spectrum (100 MHz, CDCl<sub>3</sub>)

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift ( $\delta$ , ppm) | Carbon Assignment      | Rationale  |
|----------------------------------|------------------------|--|
| ~166.0                           | C=O (Ester)            | Carbonyl carbons in esters are highly deshielded.[12]                  |
| ~156.0                           | C-2 (Aromatic)         | Aromatic carbon directly attached to the electronegative ether oxygen. |
| ~133.5                           | C-4 (Aromatic)         | Aromatic CH carbon.  |
| ~131.0                           | C-6 (Aromatic)         | Aromatic CH carbon.  |
| ~122.0                           | C-5 (Aromatic)         | Aromatic CH carbon.  |
| ~121.0                           | C-1 (Aromatic)         | Quaternary aromatic carbon attached to the ester group.                |
| ~115.5                           | C $\equiv$ N (Nitrile) | Nitrile carbons appear in this characteristic region.[8]               |
| ~114.0                           | C-3 (Aromatic)         | Aromatic CH carbon shielded by the ortho oxygen.                       |
| ~55.0                            | -O-CH <sub>2</sub> -CN | Aliphatic carbon attached to an oxygen atom.                           |
| ~52.5                            | -O-CH <sub>3</sub>     | Aliphatic carbon of the methyl ester.                                  |

## Conclusion: A Triad of Evidence

The structural elucidation of **Methyl 2-(cyanomethoxy)benzoate** is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular formula C<sub>10</sub>H<sub>9</sub>NO<sub>3</sub>. Infrared spectroscopy provides definitive evidence for the key nitrile and ester functional groups. Finally, <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy meticulously map the atomic connectivity and chemical environments, leaving no ambiguity. The convergence of data from these three core techniques provides an unshakeable, authoritative confirmation of the molecular structure.

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